molecular formula C6H10O B1268143 1-Cyclopropylpropan-2-one CAS No. 4160-75-2

1-Cyclopropylpropan-2-one

Cat. No.: B1268143
CAS No.: 4160-75-2
M. Wt: 98.14 g/mol
InChI Key: CTNXHXGIKSAADL-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-2-one is an organic compound with the molecular formula C6H10O. It is a cyclic ketone characterized by the presence of a cyclopropyl group attached to a propanone backbone. This compound is a colorless liquid with a pungent odor and is soluble in many organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of methylmagnesium bromide with 2-cyclopropyl-N-methoxy-N-methyl-acetamide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopropylacetone. This method is favored due to its scalability and cost-effectiveness. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride.

Major Products:

    Oxidation: Cyclopropylacetic acid.

    Reduction: Cyclopropylpropan-2-ol.

    Substitution: Cyclopropyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropylpropan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclopropyl group imparts unique steric and electronic effects, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

    Cyclopropylacetone: Similar in structure but lacks the additional carbon in the propanone backbone.

    Cyclopropylmethyl ketone: Contains a cyclopropyl group attached to a methyl ketone.

    Cyclopropylcarbinol: A cyclopropyl group attached to a primary alcohol.

Uniqueness: 1-Cyclopropylpropan-2-one stands out due to its combination of a cyclopropyl group and a propanone backbone, which imparts distinct reactivity and stability. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-cyclopropylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNXHXGIKSAADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336883
Record name 1-cyclopropylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-75-2
Record name 1-Cyclopropyl-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyclopropylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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